REACTION_SMILES
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[C:22](=[O:23])([O-:24])[O-:25].[CH2:28]([Cl:29])[Cl:30].[Cl:10][c:11]1[cH:12][c:13]2[c:18]([cH:19][cH:20]1)[C:17](=[O:21])[CH2:16][CH2:15][CH2:14]2.[K+:26].[K+:27].[OH2:31].[S:1]([Cl:2])([Cl:3])=[O:4].[nH:5]1[cH:6][n:7][cH:8][cH:9]1>>[n:5]1([C:17]2=[CH:16][CH2:15][CH2:14][c:13]3[cH:12][c:11]([Cl:10])[cH:20][cH:19][c:18]32)[cH:6][n:7][cH:8][cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCc2cc(Cl)ccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
c1c[nH]cn1
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Name
|
|
Type
|
product
|
Smiles
|
Clc1ccc2c(c1)CCC=C2n1ccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |